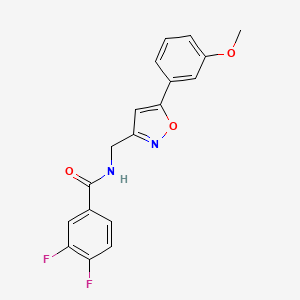

3,4-difluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O3/c1-24-14-4-2-3-11(7-14)17-9-13(22-25-17)10-21-18(23)12-5-6-15(19)16(20)8-12/h2-9H,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFGHKKDIHCSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroximinoyl chlorides and terminal alkynes.

Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using various reagents and methods, including metal-based methods and radical chemistry.

Coupling Reactions: The final step involves coupling the isoxazole derivative with the benzamide core under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups can yield amines.

Scientific Research Applications

Industrial Production Methods

Industrial production may utilize continuous flow reactors and advanced purification techniques to enhance efficiency and product quality.

Medicinal Chemistry

The compound has shown promise in drug development due to its potential biological activity. Its unique structure allows it to interact with various molecular targets, which can lead to therapeutic effects.

Biological Research

In biological studies, this compound can serve as a tool for investigating various pathways and mechanisms. It may provide insights into enzyme interactions or receptor modulation.

Anticancer Activity

Recent studies suggest that compounds similar to 3,4-difluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide exhibit significant anticancer properties. For instance:

- Inhibition of RET Kinase : Certain benzamide derivatives have been shown to effectively inhibit RET kinase activity in cancer cells, downregulating proteins associated with tumor growth.

- Antiviral Properties : Investigations into heterocyclic compounds indicate their potential as antiviral agents against various viruses, suggesting similar mechanisms might apply to this compound.

Case Studies

- Inhibition of RET Kinase : A study demonstrated that certain benzamide derivatives effectively inhibited RET kinase activity in cancer cells.

- Antiviral Properties : Research highlighted the antiviral potential of heterocyclic compounds, suggesting applicability to this compound.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide)

- Structure : Benzamide core fused with a thiadiazole ring and phenyl-substituted isoxazole.

- Key Properties :

- Melting point: 160°C

- IR: C=O stretch at 1606 cm⁻¹

- Molecular weight: 348.39 g/mol

- Yield: 70%

- Comparison : Unlike the target compound, Compound 6 lacks fluorine substituents and incorporates a thiadiazole ring, which may reduce metabolic stability compared to the fluorinated benzamide .

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

- Structure : Benzamide with a sulfamoyl group and 4-methoxyphenyl-substituted oxadiazole.

- Key Properties :

- Antifungal activity against C. albicans (MIC₅₀: 16 µg/mL) via thioredoxin reductase inhibition.

- Comparison : The methoxyphenyl group in LMM5 parallels the 3-methoxyphenyl in the target compound, but the sulfamoyl and oxadiazole moieties differentiate its mechanism and solubility profile .

Agrochemical Benzamide Derivatives

Diflubenzuron (N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide)

- Structure : Difluorinated benzamide with a urea linkage.

- Application : Insect growth regulator targeting chitin synthesis.

- Comparison : The 2,6-difluoro substitution in diflubenzuron contrasts with the 3,4-difluoro pattern in the target compound, which may alter steric interactions in enzyme binding .

Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)

- Structure : Benzamide with a trifluoromethyl group and isopropoxyphenyl.

- Application : Fungicide targeting succinate dehydrogenase.

- Comparison : The trifluoromethyl group enhances hydrophobicity, whereas the 3,4-difluoro substitution in the target compound may improve electronic effects for receptor binding .

Comparative Data Table

Research Findings and Mechanistic Insights

- Methoxyphenyl vs. Chlorophenyl : The 3-methoxyphenyl group may confer milder steric hindrance than the 4-chlorophenyl in Diflubenzuron , favoring interactions with polar enzyme pockets .

- Heterocyclic Moieties : Isoxazole (target compound) vs. oxadiazole (LMM5): Isoxazole’s lower ring strain and higher stability may offer pharmacokinetic advantages over oxadiazole derivatives .

Biological Activity

3,4-Difluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic compound that belongs to the class of benzamides. Its unique structure, featuring both difluoromethyl and isoxazole moieties, suggests potential biological activities that merit thorough investigation. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 304.25 g/mol. The structure includes a benzamide core substituted with a difluoromethyl group and an isoxazole ring, which can influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving hydroximinoyl chlorides and terminal alkynes.

- Difluoromethylation : Various methods, including radical chemistry and metal-based approaches, are employed to introduce the difluoromethyl group.

- Coupling Reactions : The final step involves coupling the isoxazole derivative with the benzamide core under optimized conditions for high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction may modulate various biological pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research on benzamide derivatives has shown that they can inhibit cell growth in various cancer cell lines by targeting key regulatory proteins involved in cell proliferation and survival .

Case Studies

- Inhibition of RET Kinase : A study on benzamide derivatives revealed that certain compounds effectively inhibited RET kinase activity in cancer cells. The mechanism involved downregulation of proteins associated with tumor growth .

- Antiviral Properties : Another investigation into heterocyclic compounds highlighted their potential as antiviral agents against various viruses, suggesting that similar mechanisms might be applicable to this compound .

Data Table: Biological Activity Overview

Q & A

Basic: What synthetic routes are recommended for synthesizing 3,4-difluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Formation of the isoxazole core via cyclization of a nitrile oxide with an alkyne under Huisgen conditions.

- Step 2: Functionalization of the isoxazole with a 3-methoxyphenyl group using Suzuki-Miyaura coupling to introduce aromaticity .

- Step 3: Introduction of the benzamide moiety via nucleophilic acyl substitution, where the isoxazole-methylamine intermediate reacts with 3,4-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) .

- Purification: Chromatography (e.g., silica gel) or recrystallization is critical to achieve >95% purity. NMR and LC-MS are used to confirm structural integrity .

Basic: What analytical methods are essential for characterizing this compound’s purity and structure?

Answer:

A combination of spectroscopic and chromatographic techniques is required:

- NMR Spectroscopy: H and C NMR confirm the integration of protons and carbons, particularly the difluorobenzamide and isoxazole-methyl groups .

- IR Spectroscopy: Validates the presence of amide C=O stretching (~1650–1700 cm) and C-F bonds (~1100–1250 cm) .

- Mass Spectrometry (LC-MS/HRMS): Determines molecular weight (e.g., expected m/z for ) and fragmentation patterns .

- HPLC/UPLC: Assesses purity (>95%) and detects impurities from side reactions .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

Discrepancies in biological data (e.g., IC values) may arise from:

- Assay Variability: Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration affecting cell viability) .

- Structural Analogues: Compare activity against derivatives (e.g., replacing 3-methoxyphenyl with 4-chlorophenyl) to identify structure-activity relationships (SAR) .

- Orthogonal Assays: Validate results using multiple assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) .

- Meta-Analysis: Cross-reference data from peer-reviewed studies (avoiding non-peer-reviewed sources like BenchChem) .

Advanced: What strategies optimize synthetic yield while minimizing side products?

Answer:

Key factors include:

- Catalyst Selection: Use palladium catalysts (e.g., Pd(PPh)) for efficient Suzuki-Miyaura coupling, with careful control of ligand ratios .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates for amide bond formation .

- Temperature Control: Maintain 0–5°C during acyl chloride reactions to prevent hydrolysis .

- Workup Procedures: Quench reactive intermediates (e.g., excess benzoyl chloride) with aqueous NaHCO to avoid side reactions .

Advanced: How should researchers address stability challenges during storage and handling?

Answer:

- Storage Conditions: Store at –20°C under inert atmosphere (argon) to prevent oxidation or hydrolysis of the amide bond .

- Solvent Compatibility: Avoid protic solvents (e.g., water, methanol) for long-term storage; use anhydrous DMSO or acetonitrile .

- Stability Assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced: What computational methods predict the compound’s biological targets or reactivity?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases) based on the benzamide’s electron-deficient aromatic ring .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- MD Simulations: Simulate solvation dynamics in aqueous or lipid environments to assess membrane permeability .

Basic: What experimental design principles apply to in vitro biological studies with this compound?

Answer:

- Dose-Response Curves: Use at least six concentrations (e.g., 1 nM–100 µM) to calculate EC/IC values .

- Controls: Include vehicle (e.g., 0.1% DMSO) and positive controls (e.g., staurosporine for cytotoxicity) .

- Replicates: Perform triplicate experiments with independent compound batches to ensure reproducibility .

Advanced: How can researchers investigate the environmental fate of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.